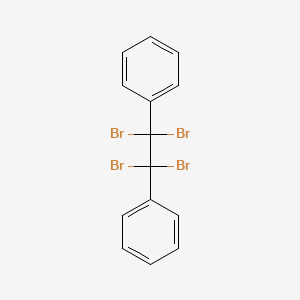
1,1'-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene is a halogenated hydrocarbon compound with the chemical formula C14H10Br4. This compound is characterized by the presence of four bromine atoms attached to an ethane backbone, which is further connected to two benzene rings. The compound is known for its high density and unique chemical properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene can be synthesized through the addition reaction of acetylene with bromine. The reaction proceeds easily in the absence of a catalyst and is typically carried out at lower temperatures (below 60°C) to avoid substitution reactions and other side reactions . The process involves two steps:
- Acetylene reacts with bromine to form dibromoethylene.
- Dibromoethylene further reacts with bromine to yield 1,1,2,2-tetrabromoethane.
Industrial Production Methods
In industrial settings, the production of 1,1’-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene involves the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then purified through distillation and other separation techniques.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated compounds.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Brominated carboxylic acids or ketones.
Reduction: Less brominated hydrocarbons.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
1,1’-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fats, greases, oils, and waxes.
Biology: Employed in the study of brominated compounds’ effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized as a flame retardant in plastic products, a floating agent in mineral processing, and a mercury substitute in gauges and balancing equipment
Mechanism of Action
The mechanism by which 1,1’-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect cellular pathways and processes, making the compound useful in studying biochemical mechanisms.
Comparison with Similar Compounds
1,1’-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene can be compared with other halogenated hydrocarbons, such as:
Dibromomethane: A simpler brominated compound with only two bromine atoms.
Bromoform: Contains three bromine atoms and is used in similar applications.
Tetrabromomethane: Another tetrabrominated compound but with a different structure and properties
The uniqueness of 1,1’-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene lies in its specific arrangement of bromine atoms and benzene rings, which confer distinct chemical and physical properties.
Properties
CAS No. |
112927-99-8 |
|---|---|
Molecular Formula |
C14H10Br4 |
Molecular Weight |
497.8 g/mol |
IUPAC Name |
(1,1,2,2-tetrabromo-2-phenylethyl)benzene |
InChI |
InChI=1S/C14H10Br4/c15-13(16,11-7-3-1-4-8-11)14(17,18)12-9-5-2-6-10-12/h1-10H |
InChI Key |
RQYFSGRVJKERBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(Br)Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)

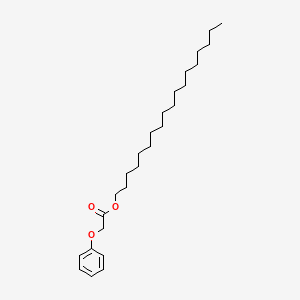
![1,1'-[1-(4-Methylphenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B14313738.png)
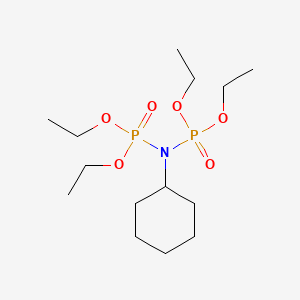
![Phenol, 3-[(3-methylbutyl)amino]-](/img/structure/B14313746.png)
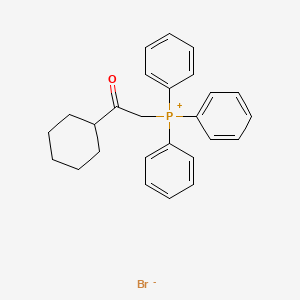
![1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone](/img/structure/B14313762.png)
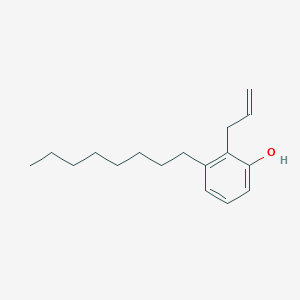
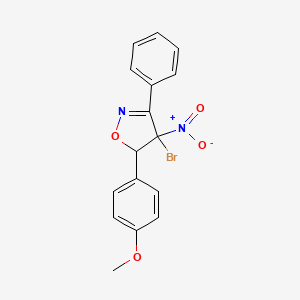
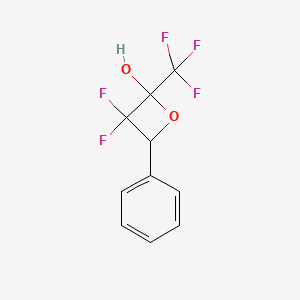
![4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione)](/img/structure/B14313789.png)
![1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene](/img/structure/B14313791.png)
![2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one](/img/structure/B14313795.png)
